REACTION_CXSMILES
|
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[CH3:6][C:7](=[CH2:9])[CH3:8].[OH2:10]>>[O:10]=[CH:2][C:1](=[CH2:4])[CH3:3].[C:9]([OH:5])(=[O:10])[C:7]([CH3:8])=[CH2:6]
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by dehydration reaction
|
Type
|
ADDITION
|
Details
|
otherwise the resulting mixed gas
|
Type
|
TEMPERATURE
|
Details
|
to an oxidation catalyst layer maintained at a predetermined temperature
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |